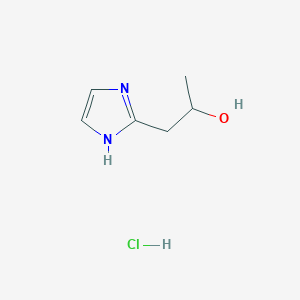

1H-Imidazole-2-methanol, 1-(3-chlorophenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

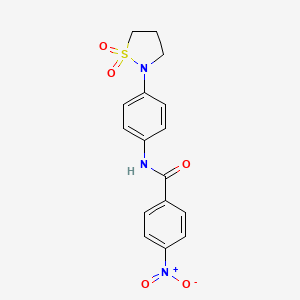

1H-Imidazole-2-methanol, 1-(3-chlorophenyl)- is a useful research compound. Its molecular formula is C10H9ClN2O and its molecular weight is 208.65. The purity is usually 95%.

BenchChem offers high-quality 1H-Imidazole-2-methanol, 1-(3-chlorophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole-2-methanol, 1-(3-chlorophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Host for Anions

Imidazole derivatives, such as 1H-Imidazole-2-methanol, 1-(3-chlorophenyl)-, have been explored for their potential as hosts for anions. These compounds can form salts with dicarboxylic and mineral acids, exhibiting extensive hydrogen-bonded structures. Their crystal packing is influenced by electrostatic and weak interactions, demonstrating the molecule's capability to engage in strong intramolecular and intermolecular hydrogen bonds, which could be valuable in materials science for designing new molecular assemblies or sensors (Nath & Baruah, 2012).

Corrosion Inhibition

Research has shown that imidazole derivatives act as effective corrosion inhibitors for metals in acidic environments. These compounds adsorb onto metal surfaces, providing high resistance and behaving as mixed-type inhibitors. Their inhibition efficiency increases with concentration, highlighting their potential in protecting industrial materials against corrosion. This finding is crucial for industries looking to enhance the longevity of metal components through chemical means (Ouakki et al., 2019).

Synthetic Chemistry

Imidazole-2-methanol derivatives serve as precursors in the synthesis of various organic compounds. They can be converted into carbonyl compounds through specific chemical reactions, offering a versatile tool for synthesizing novel organic molecules. This application is particularly relevant in pharmaceuticals and organic materials, where the ability to efficiently create complex molecules is essential (Ohta et al., 1987).

Biodiesel Production

Studies have also explored the use of imidazole-based catalysts in the transesterification of vegetable oils to biodiesel. These catalysts, derived from imidazole compounds, show high catalytic activity under optimized conditions, contributing to more sustainable biodiesel production processes with higher yields. This research highlights the role of imidazole derivatives in developing eco-friendly energy sources (Aghabarari et al., 2014).

Novel Chemotherapy

Imidazole compounds have been identified as potential agents in metal-based chemotherapy against tropical diseases. Their ability to form complexes with metals opens new avenues for designing drugs with enhanced therapeutic efficacy against various diseases, showcasing the versatility of imidazole derivatives in medicinal chemistry (Navarro et al., 2000).

Safety and Hazards

Future Directions

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

Mechanism of Action

Target of Action

Imidazole derivatives are known to be key components in functional molecules used in a variety of applications .

Mode of Action

Imidazole compounds are known to interact with their targets through the formation of bonds during the synthesis of the imidazole .

Biochemical Pathways

Imidazole derivatives are known to play a role in a diverse range of applications, suggesting they may interact with multiple biochemical pathways .

Result of Action

Imidazole derivatives are known to be utilized in a diverse range of applications, suggesting they may have multiple effects at the molecular and cellular level .

Properties

IUPAC Name |

[1-(3-chlorophenyl)imidazol-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c11-8-2-1-3-9(6-8)13-5-4-12-10(13)7-14/h1-6,14H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCNJTZQQSNWJER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C=CN=C2CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2496737.png)

![N-(5-chloro-2-methoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2496740.png)

![2-{3-[(6-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-5-methylpyrazine](/img/structure/B2496742.png)

![2-[(2-Methoxybenzyl)amino]-5-nitrobenzonitrile](/img/structure/B2496747.png)

![8-[4-(thiophen-3-yl)benzoyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2496748.png)

![N-[cyano(thiophen-3-yl)methyl]-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetamide](/img/structure/B2496751.png)

![2-METHOXY-N-[3-(2-METHOXYBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE](/img/structure/B2496754.png)